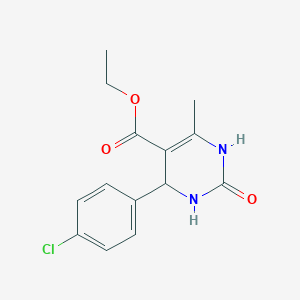

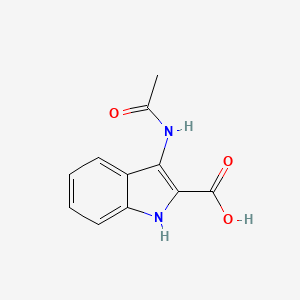

3-Acetylamino-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

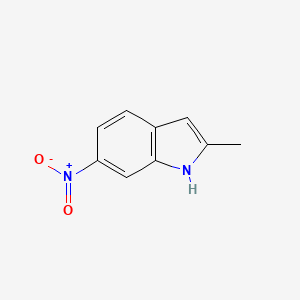

The synthesis of 3-Acetylamino-1H-indole-2-carboxylic acid derivatives and related compounds involves multiple steps, including condensation reactions, Ullmann reactions, and reactions with sulfur-containing substituents. For instance, novel indole-2-carboxylic acids with amino- and sulfur-containing substituents have been synthesized via Ullmann reactions and further modification processes (Unangst, Connor, & Stabler, 1987). Another approach involves the use of oxalyl chloride in dry dichloromethane for the synthesis of derivatives from 1-Propyl-1H-indole-2-carboxylic acid (Raju et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectroscopy. These methods provide insights into the functional groups, molecular symmetry, and overall conformation of the molecules. An example of molecular structure elucidation can be seen in the synthesis of a functionalized cyclohexene skeleton related to GS4104, where NMR studies confirmed the absolute configurations of the key intermediates (Cong & Yao, 2006).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, highlighting their reactivity and chemical properties. Reactions include ring-closing metathesis, aza-Friedel-Crafts reactions, and transformations involving acetyl and amino groups. These reactions are pivotal for generating a wide array of 3-substituted indoles with potential biological activities (Shirakawa & Kobayashi, 2006).

Applications De Recherche Scientifique

Synthesis and Characterization

- Novel indole-2-carboxylic acids with various substituents, including amino and sulfur-containing groups, have been synthesized to explore their chemical properties and potential applications in medicinal chemistry (Unangst, Connor, & Stabler, 1987).

- A series of 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids were synthesized and characterized, showing significant antibacterial and moderate antifungal activities, highlighting their potential in developing new antimicrobial agents (Raju et al., 2015).

- The preparation of tagged and carrier-linked auxin derivatives using aminoethyl-substituted indole-3-acetic acids was explored, offering tools for biochemical research and plant hormone studies (Ilić et al., 2005).

Biological Activity and Applications

- Bismuth(III) complexes derived from indole-carboxylic acids were synthesized and evaluated for their activity against Helicobacter pylori and Leishmania, demonstrating their potential in treating infections and parasitic diseases (Pathak et al., 2017).

- The electrochemical and peroxidase O2-mediated oxidation of indole-3-acetic acid at physiological pH was studied, providing insights into the metabolic pathways of this important plant hormone in various biological systems (Hu & Dryhurst, 1997).

Safety and Hazards

Propriétés

IUPAC Name |

3-acetamido-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6(14)12-9-7-4-2-3-5-8(7)13-10(9)11(15)16/h2-5,13H,1H3,(H,12,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFDHYBEJIZTDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349392 |

Source

|

| Record name | 3-Acetylamino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56545-53-0 |

Source

|

| Record name | 3-Acetylamino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.